

3-Bromo-2,6-dimethylaniline: A Technical Guide to its Hazards and Toxicity

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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylaniline

Cat. No.: B2819372

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethylaniline is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with many substituted anilines, a thorough understanding of its hazard profile and toxicological properties is paramount for ensuring safe handling in research and development settings and for predicting the potential toxicological liabilities of novel compounds derived from this scaffold. This technical guide provides an in-depth analysis of the known and potential hazards and toxicity of **3-Bromo-2,6-dimethylaniline**, drawing upon available data for the compound and structurally related analogues. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for risk assessment and the implementation of appropriate safety protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential for exposure. The properties of **3-Bromo-2,6-dimethylaniline** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	ChemScene
Molecular Weight	200.08 g/mol	ChemScene
CAS Number	53874-26-3	Advanced ChemBlocks
Appearance	Not specified, likely a solid or liquid	-
Purity	≥98%	ChemScene
Storage	4°C, protect from light	ChemScene
SMILES	<chem>NC1=C(C)C(Br)=CC=C1C</chem>	ChemScene
Topological Polar Surface Area (TPSA)	26.02 Å ²	ChemScene
logP	2.64814	ChemScene

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally similar compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dimethylaniline, **3-Bromo-2,6-dimethylaniline** is anticipated to be classified as follows:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[\[1\]](#)[\[2\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[1\]](#)[\[2\]](#)
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[\[1\]](#)[\[2\]](#)
- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[\[1\]](#)[\[2\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[\[3\]](#)

Signal Word: Danger or Warning

Hazard Statements:

- H302: Harmful if swallowed.
- H311/H312: Toxic/Harmful in contact with skin.
- H332: Harmful if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

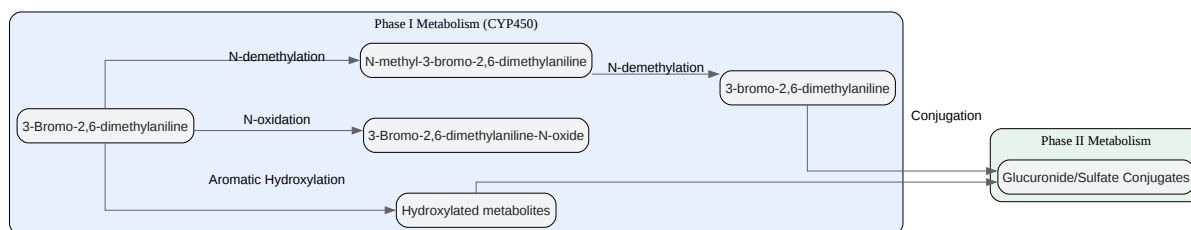
Proposed Metabolic Pathway

The metabolism of substituted anilines, particularly N,N-dimethylanilines, is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[4] The metabolic pathway of **3-Bromo-2,6-dimethylaniline** is likely to involve a combination of N-dealkylation, N-oxidation, and aromatic hydroxylation.[5][6][7]

A proposed metabolic pathway is as follows:

- Phase I Metabolism:
 - N-Demethylation: Sequential removal of the methyl groups from the amine nitrogen, catalyzed by CYP450, to form N-methyl-**3-bromo-2,6-dimethylaniline** and subsequently **3-bromo-2,6-dimethylaniline**. [6]
 - N-Oxidation: Oxidation of the nitrogen atom to form the corresponding N-oxide. This pathway is also mediated by CYP450 enzymes. [5]
 - Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, a common metabolic pathway for aromatic compounds. [4]
- Phase II Metabolism:

- The metabolites from Phase I, particularly the hydroxylated and N-demethylated products, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[8]



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Caption: Proposed metabolic pathway of **3-Bromo-2,6-dimethylaniline**.

Toxicological Profile

The toxicity of substituted anilines is closely linked to their metabolism and the formation of reactive intermediates.

Acute Toxicity

As indicated by the hazard classification, **3-Bromo-2,6-dimethylaniline** is expected to be harmful by ingestion, skin contact, and inhalation. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Systemic effects observed with other anilines include central nervous system depression and methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[2]

Genotoxicity and Mutagenicity

There is no specific data on the genotoxicity of **3-Bromo-2,6-dimethylaniline**. However, several substituted anilines and dimethylanilines have been shown to be genotoxic.[9][10] The mechanism of genotoxicity for some dimethylanilines is thought to involve the formation of reactive oxygen species (ROS) through the redox cycling of their aminophenol and quinone imine metabolites.[11] This can lead to oxidative DNA damage. Some N,N-dimethylanilines have tested positive for inducing chromosomal aberrations.[9][10] Therefore, it is prudent to handle **3-Bromo-2,6-dimethylaniline** as a potential mutagen.

Carcinogenicity

There is no direct evidence for the carcinogenicity of **3-Bromo-2,6-dimethylaniline**. However, some substituted anilines are known or suspected carcinogens.[5] The carcinogenic potential of these compounds is often linked to their genotoxic effects. Given the potential for metabolic activation to reactive species, long-term exposure to **3-Bromo-2,6-dimethylaniline** should be minimized.

Experimental Protocols for Toxicity Assessment

For a comprehensive toxicological evaluation of **3-Bromo-2,6-dimethylaniline**, a battery of standardized tests is recommended. The following are brief overviews of key experimental protocols based on OECD guidelines.

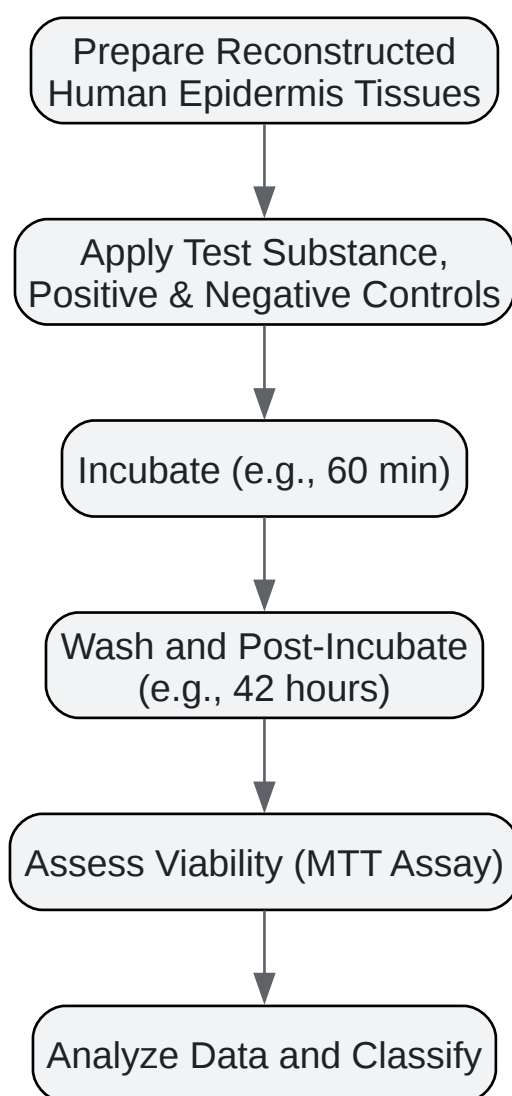
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[12][13][14][15][16]

Methodology:

- **Tissue Preparation:** Reconstructed human epidermis tissues are pre-incubated in culture medium.
- **Test Substance Application:** The test substance is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

- **Exposure and Post-Exposure Incubation:** Tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment:** Tissue viability is determined using a colorimetric assay, typically the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
- **Data Analysis:** The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to $\leq 50\%$.[\[13\]](#)[\[14\]](#)



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Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo test for the assessment of acute eye irritation or corrosion. [17][18][19][20] It is typically performed in albino rabbits.

Methodology:

- **Animal Selection and Preparation:** Healthy young adult albino rabbits are used. Both eyes are examined for any pre-existing irritation or defects.
- **Test Substance Instillation:** A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
- **Reversibility Assessment:** If effects are present at 72 hours, observations are continued for up to 21 days to assess reversibility.
- **Data Analysis:** The scores for corneal, iris, and conjunctival effects are used to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. [21][22]

Methodology:

- **Strain Selection:** At least five strains of bacteria are used, which are selected to detect different types of point mutations (base-pair substitutions and frameshifts).
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.[22]

- **Exposure:** The bacterial strains are exposed to a range of concentrations of the test substance.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium that lacks the amino acid the specific strain requires for growth. The plates are incubated for 48-72 hours.
- **Scoring and Data Analysis:** Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This in vitro test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[23][24][25][26]

Methodology:

- **Cell Culture:** Suitable mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are cultured.
- **Exposure:** The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain.
- **Microscopic Analysis:** The frequency of micronucleated cells is determined by microscopic examination.

- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Conclusion

While specific toxicological data for **3-Bromo-2,6-dimethylaniline** is limited, a comprehensive hazard assessment can be made by considering the data available for structurally similar substituted anilines. It should be handled as a substance that is harmful through oral, dermal, and inhalation exposure, and as a skin and eye irritant. The potential for metabolic activation to genotoxic species warrants careful handling to minimize long-term exposure. The experimental protocols outlined in this guide provide a framework for a thorough toxicological evaluation of this compound, which is essential for its safe use in research and development and for the assessment of any downstream products.

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